Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of the indoline and piperidine moieties in the structure adds to its chemical diversity and potential biological activity.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl 5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c24-19(27-13-15-4-2-1-3-5-15)22-10-8-20(9-11-22)14-21-18-7-6-16(23(25)26)12-17(18)20/h1-7,12,21H,8-11,13-14H2 |
InChI Key |
GXGWZEFTMBLEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the condensation reaction involving isatin, benzylamine, and nitroalkenes under reflux conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which promotes the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex spirocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
Reduction: Formation of benzyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of more complex spirocyclic compounds.
Scientific Research Applications
Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific properties, such as photochromic materials
Mechanism of Action
The mechanism of action of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with similar structural features.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: Known for its biological activity and potential therapeutic applications.
Uniqueness
Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
